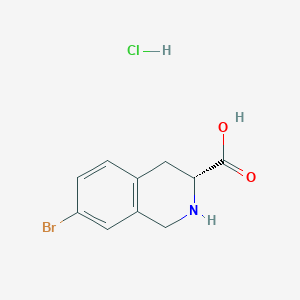

(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

Descripción general

Descripción

(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride typically involves multiple steps. One common method starts with the bromination of 1,2,3,4-tetrahydroisoquinoline to introduce the bromine atom at the 7th position. This is followed by the introduction of the carboxylic acid group at the 3rd position through a series of reactions, including oxidation and carboxylation. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions

(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carboxylic acid group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Drug Development

- Dopamine Receptor Modulation : Research indicates that derivatives of tetrahydroisoquinoline can act as modulators of dopamine receptors, which are crucial in treating neurological disorders such as Parkinson's disease and schizophrenia . The bromine substitution at the 7-position enhances binding affinity and selectivity for specific receptor subtypes.

- Antidepressant Activity : Some studies suggest that compounds similar to (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid may exhibit antidepressant-like effects by interacting with serotonin receptors . This opens avenues for developing new antidepressant therapies with fewer side effects compared to traditional medications.

Synthesis of Natural Products

- Isoquinoline Alkaloids : The asymmetric Pictet–Spengler reaction, often involving tetrahydroisoquinolines, is utilized in synthesizing isoquinoline alkaloids. These compounds possess various pharmacological properties, including anticancer and antimicrobial activities .

- Multicomponent Reactions : Recent studies have highlighted the use of (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in multicomponent reactions to create libraries of substituted tetrazoles, which have applications in drug discovery .

Case Studies

Case Study 1: Dopamine Receptor Modulation

Case Study 2: Synthesis of Antidepressants

Mecanismo De Acción

The mechanism of action of (3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

(3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the bromine atom at the 7th position.

7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group at the 3rd position.

(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.

Uniqueness

The presence of both the bromine atom and the carboxylic acid group in (3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Actividad Biológica

(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride (CAS Number: 1270295-98-1) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological potential.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrN₁O₂ |

| Molecular Weight | 256.1 g/mol |

| Boiling Point | 414.0 ± 45.0 °C (Predicted) |

| Density | 1.593 ± 0.06 g/cm³ (Predicted) |

| pKa | 2.11 ± 0.20 (Predicted) |

These properties suggest a stable compound that can be synthesized and utilized in various biological assays.

(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits diverse biological activities attributed to its structural features. It belongs to the tetrahydroisoquinoline class, which has been associated with various pharmacological effects including:

- Neuroprotective Effects : THIQ derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative diseases treatment .

- Antimicrobial Properties : Some studies indicate that tetrahydroisoquinoline derivatives can inhibit bacterial growth by targeting specific metabolic pathways .

- Chloride Transport Enhancement : Research has demonstrated that related compounds can enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR), suggesting therapeutic potential for cystic fibrosis .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the tetrahydroisoquinoline scaffold significantly influence biological activity. For instance, the introduction of halogens or other substituents at specific positions alters receptor binding affinity and efficacy .

Case Studies

-

Neuroprotective Study :

A study explored the neuroprotective effects of THIQ analogs in models of Parkinson's disease. Results indicated that these compounds reduced dopaminergic neuron loss and improved motor functions in animal models . -

Antimicrobial Activity :

In vitro assays demonstrated that certain THIQ derivatives exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL . -

Cystic Fibrosis Research :

In a series of experiments aimed at enhancing chloride transport in CFTR mutant cells, several analogs of tetrahydroisoquinoline were synthesized and tested. The most potent analogs achieved EC50 values below 10 nM, indicating a strong potential for therapeutic use in cystic fibrosis patients .

Propiedades

IUPAC Name |

(3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTRRRJQYZTKPD-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)Br)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=C1C=CC(=C2)Br)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.